molecular formula C9H6N2O2 B11913454 [1,3]Dioxolo[4,5-g]quinoxaline CAS No. 269-56-7

[1,3]Dioxolo[4,5-g]quinoxaline

Cat. No.: B11913454
CAS No.: 269-56-7
M. Wt: 174.16 g/mol
InChI Key: SPCDYCMVQIHLHQ-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-g]quinoxaline is a specialized quinoxaline derivative, a heterocyclic compound of significant interest in medicinal chemistry and oncology research. This compound is part of a class of molecules investigated as potent small-molecule inhibitors of the Late SV40 Factor (LSF), a transcription factor implicated in the pathogenesis of certain cancers, including hepatocellular carcinoma . By inhibiting LSF, these compounds can modulate the expression of genes critical for cancer cell survival and proliferation, presenting a promising mechanism of action for anti-cancer drug discovery . The quinoxaline scaffold is a privileged structure in drug development due to its versatile biological activities and ability to interact with various enzymatic targets . Researchers value this specific derivative for developing novel therapeutic agents and probing cellular pathways. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

269-56-7

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

[1,3]dioxolo[4,5-g]quinoxaline

InChI

InChI=1S/C9H6N2O2/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2

InChI Key

SPCDYCMVQIHLHQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=NC=CN=C3C=C2O1

Origin of Product

United States

Preparation Methods

Alkylation and Rearrangement

The alkylation of anthranilic acid with chloroacetone occurs under basic conditions, typically using potassium carbonate in dimethylformamide (DMF). Subsequent rearrangement in NMP at elevated temperatures (120–150°C) induces cyclization to form the quinolin-4(1H)-one core. This step is highly sensitive to solvent choice: polar aprotic solvents like DMF or NMP stabilize intermediates and prevent side reactions.

Dioxole Ring Formation

Treatment of 3-hydroxyquinolin-4(1H)-one 4 with dibromomethane in the presence of potassium carbonate introduces the dioxole moiety. The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the methylene carbon of dibromomethane, forming the fused dioxole ring. Scalability is demonstrated at the 50-gram scale for intermediate 5 , with purification achieved through crystallization from cyclohexane.

Oxidation to Carbaldehyde

Oxidation of the methyl group in 5 to a formyl group is achieved using selenium dioxide in tetrahydrofuran (THF). This step yieldsdioxolo[4,5-c]quinoline-4-carbaldehyde 6 (DQC) in 60% yield after acid-base workup. While selenium dioxide is effective, milder alternatives like Swern or Dess-Martin oxidants remain unexplored for this substrate.

Functionalization and Derivative Synthesis

DQC 6 serves as a versatile intermediate for further functionalization:

  • Reductive Amination : Reaction with N-methylpiperazine and sodium cyanoborohydride produces secondary amines (e.g., compound 7 ).

  • Corey-Fuchs Reaction : Treatment with dibromomethane and triphenylphosphine generates alkyne derivatives (e.g., compound 11 ).

  • Hydrolysis : Acidic hydrolysis of 6 with hydrochloric acid yields 3-hydroxyquinolin-4(1H)-one 12 , demonstrating reversibility in dioxole formation.

Alternative Synthetic Routes

Catalytic Hydrogenation and Reduction

Catalytic hydrogenation of pyridoquinoxalines over palladium catalysts selectively reduces the quinoxaline ring without affecting the pyridine moiety. Fordioxolo[4,5-g]quinoxaline, this approach could preserve the dioxole ring while modifying the quinoxaline core.

Optimization and Challenges

Solvent and Temperature Effects

  • Rearrangement Step : NMP outperforms DMF in minimizing decomposition during the rearrangement of 3 to 4 .

  • Oxidation : THF is preferred over dichloromethane (DCM) for selenium dioxide-mediated oxidation due to better solubility of intermediates.

Yield Improvements

StepReagents/ConditionsYield
Alkylation (→ 5 )K₂CO₃, DMF, 120°C66%
Oxidation (→ 6 )SeO₂, THF, reflux60%
Hydrolysis (→ 12 )HCl, H₂O, 75°C69%

Scaling the alkylation step to 50 g and oxidation to 10 g demonstrates industrial viability.

Emerging Methodologies

Recent advances in transition-metal catalysis, such as Rh(III)-mediated dimerization of alkynylanilines, offer routes to indoloquinolines . Adapting these methods could enable direct coupling of dioxole-containing fragments with quinoxaline precursors. Additionally, photoredox catalysis remains underexplored for such heterocycles but holds promise for C–H functionalization.

Chemical Reactions Analysis

Reduction Reactions

Electrochemical and catalytic hydrogenation are common methods for reducing quinoxaline derivatives. For example, pyrido[2,3-b]quinoxaline undergoes electrochemical reduction in hydroorganic media to form 5,10-dihydro derivatives . Catalytic hydrogenation of analogous quinoxalines yields dihydro compounds without affecting the pyridine ring . These methods could potentially reduce dioxolo[4,5-g]quinoxaline, though specific data are unavailable in the provided sources.

Functional Group Modifications

Quinoxaline derivatives often undergo functional group transformations. For instance, quinoxaline 1,4-dioxides are reduced to quinoxalines using reagents like catalytic hydrogenation or metal hydrides . The dioxolo ring in dioxolo[4,5-g]quinoxaline may participate in similar reactions, such as oxidation or nucleophilic substitution, depending on substituents.

Biological Activity and Target Prediction

While direct biological data for dioxolo[4,5-g]quinoxaline are absent, related quinoxaline derivatives (e.g., thiazolo[4,5-b]quinoxalines) exhibit antimicrobial activity and interact with molecular targets like NF-κB . Asymmetric quinoxaline mimetics show anti-inflammatory effects by modulating cytokine release . These findings suggest potential applications for dioxolo[4,5-g]quinoxaline in drug discovery, though experimental validation is required.

Mechanistic Insights

The Beirut reaction, described for quinoxaline 1,4-dioxides, involves benzofuroxans reacting with oximes to form dihydroxyquinoxalines, which eliminate water to yield the final product . A similar mechanism might underpin the formation of dioxolo[4,5-g]quinoxaline if a dioxolo ring forms via cyclization during synthesis.

Research Gaps

The provided sources lack direct experimental data on dioxolo[4,5-g]quinoxaline. Further studies are required to:

  • Characterize synthesis pathways (e.g., dioxolo ring formation via cyclization).

  • Evaluate redox behavior (e.g., electrochemical reduction patterns).

  • Assess biological activity (e.g., antimicrobial or anti-inflammatory effects).

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have identified [1,3]dioxolo[4,5-g]quinoxaline derivatives as promising candidates for antimicrobial agents. For instance, quinoxaline 1,4-dioxides have shown significant activity against various bacterial infections, including multidrug-resistant strains of Mycobacterium tuberculosis . The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their potency and selectivity against pathogens.

1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. A study evaluated several quinoxaline derivatives, including those containing the dioxolo structure, for their ability to inhibit tumor cell proliferation. Results indicated that certain derivatives exhibited higher inhibitory effects on cancer cell lines than the standard chemotherapeutic agent doxorubicin . These findings suggest that this compound derivatives could serve as potential leads in cancer therapy.

Biological Evaluation

2.1 Anti-inflammatory Effects
In a significant study, a novel quinoxaline-containing synthetic lipid mediator was developed and tested for anti-inflammatory effects. The compound demonstrated the ability to attenuate inflammatory responses in vitro and in vivo by modulating NF-κB activity in human monocytes . This highlights the therapeutic potential of this compound derivatives in treating inflammatory diseases.

2.2 Antiviral Activity
Another area of interest is the antiviral activity of quinoxaline derivatives. Research has shown that certain compounds can inhibit the replication of viruses such as herpes simplex virus and cytomegalovirus . The mechanism involves interference with viral DNA synthesis, indicating a promising avenue for developing antiviral therapies based on this compound structure.

Case Studies

Study Focus Findings
Study 1AntimicrobialQuinoxaline 1,4-dioxides showed high activity against M. tuberculosis, with some derivatives exhibiting selectivity indices greater than 124 .
Study 2AnticancerDerivatives demonstrated superior inhibitory effects on tumor cell lines compared to doxorubicin .
Study 3Anti-inflammatoryA specific derivative significantly reduced NF-κB activity and pro-inflammatory cytokine secretion in human monocytes .
Study 4AntiviralCertain derivatives inhibited replication of HSV-1 and cytomegalovirus effectively .

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of [1,3]Dioxolo[4,5-g]quinoxaline
Compound Heteroatoms Key Features Synthesis Method
1,3-Dithiolo[4,5-b]quinoxaline S, S Sulfur atoms enhance electron delocalization; used in materials science Reaction of 2,3-dichloroquinoxaline with 1,3-binucleophiles (e.g., thioglycolic acid)
Thiazolo[4,5-b]quinoxaline S, N Combines thiazole and quinoxaline; potential antimicrobial activity Cyclocondensation of 2,3-dichloroquinoxaline with thioureas or amines
Diindolo[1,2-a:2’,1’-c]quinoxaline N, N Extended π-system; luminescent properties CuI-mediated coupling and iodocyclization
Tetrazolo[1,5-a]quinoxaline N, N Tetrazole ring confers metabolic stability; anticonvulsant applications Cycloaddition reactions or CuAAC (copper-catalyzed azide-alkyne cycloaddition)
1,3-Dioxolo[4,5-g]pyrido[2,3-b]quinoxaline O, N Pyridine fusion alters redox properties Electrochemical synthesis via redox-active intermediates

Key Observations :

  • Heteroatom Influence : Oxygen in dioxolo derivatives increases polarity and stability compared to sulfur in dithiolo analogues, affecting solubility and reactivity .
  • Synthetic Complexity : CuI-mediated reactions (e.g., for diindolo derivatives) require precise conditions, while dithiolo compounds utilize simpler nucleophilic substitutions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) Spectral Features (IR/NMR)
This compound* ~200–220 Not reported Expected C-O-C stretches (IR: 1050–1250 cm⁻¹)
3,12-Diphenyldiindoloquinoxaline 428.5 276.2–276.7 Aromatic C-H stretches (IR), 1H NMR: δ 7.2–8.1 ppm
5-Methyltetrazolo[1,5-a]quinoxaline 187.2 Not reported 1H NMR: δ 2.5 (CH3), 7.3–8.0 (aromatic)
8-Chloro-[1,3]dioxoloquinoline 198.6 Not reported InChIKey: WPVXRORROLQZEX (indicative of stereochemistry)

Notes:

  • The dioxolo group’s oxygen atoms likely reduce melting points compared to sulfur-containing analogues due to weaker intermolecular forces.
  • Diindolo derivatives exhibit higher molecular weights and extended conjugation, correlating with elevated melting points .

Biological Activity

[1,3]Dioxolo[4,5-g]quinoxaline is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action based on recent research findings.

Screening and Efficacy

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance, aminated quinoxalines (AQNX5 and AQNX6), derived from this compound structure, were screened against a panel of 60 human cancer cell lines. Results indicated significant antiproliferative effects, particularly against leukemia and melanoma cell lines at a concentration of 105 M10^{-5}\text{ M} .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell Line TestedIC50 (μM)Notes
AQNX5C-32 (Melanoma)0.25Most active against melanoma
AQNX6MDA-MB-231 (Breast)0.30Significant cytotoxicity
AQNX5A549 (Lung)0.15High selectivity for cancer

The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells. For example, compounds were shown to reduce cell viability in Ht-29 colon cancer cells in a dose-dependent manner, with total apoptosis detected at concentrations as low as 12.5 g mL12.5\text{ g mL} .

Mechanisms and Effects

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. Studies have demonstrated that derivatives can significantly attenuate NF-κB activity in human monocyte cell lines challenged with lipopolysaccharides (LPS). The lead compound from a series of synthesized quinoxaline derivatives showed an IC50 value of 25 pM25\text{ pM} for inhibiting NF-κB-driven luciferase activity .

Table 2: Anti-inflammatory Effects of Quinoxaline Derivatives

CompoundCytokine Measured% Inhibition at 1 μMNotes
LXA4IL-672Positive control
AQNX5TNF-α56Significant reduction
AQNX6IL-1β50Moderate inhibition

The compounds were also assessed for their ability to modulate cytokine release in THP-1 monocytes. The results indicated that several quinoxaline derivatives effectively reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study: Anticancer Screening

A study involving the screening of various quinoxaline derivatives revealed that one specific derivative (AQNX5) exhibited superior activity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin. The study utilized Annexin V-FITC assays to confirm apoptosis induction, providing a compelling case for further development of this compound as an anticancer agent .

Case Study: Anti-inflammatory Evaluation

In another investigation focusing on anti-inflammatory properties, researchers evaluated the effects of quinoxaline derivatives on leukocyte migration and cytokine levels in a mouse model. The results demonstrated significant reductions in IL-1β and TNF-α levels following treatment with these compounds, indicating their potential utility in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for [1,3]dioxolo[4,5-g]quinoxaline derivatives, and how are reaction conditions optimized?

  • Methodology :

  • Traditional synthesis involves condensation of substituted o-phenylenediamines with 1,2-dihydroxy derivatives or substitution reactions in the quinoxaline nucleus. For example, microwave-assisted synthesis (e.g., Scheme 1 in ) reduces reaction time and improves yields compared to thermal methods.
  • Optimization includes solvent selection (e.g., glycerol as a green solvent) and catalyst screening (e.g., sulfamic acid for recyclability and efficiency) .

Q. How are structural elucidation techniques like NMR and HPLC applied to confirm the purity and regiochemistry of this compound derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic proton signals (e.g., δ 7.49–8.27 ppm in ) and coupling constants to confirm regioselectivity.
  • HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>95%) and resolve isomers. Retention time comparisons with standards validate structural integrity .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store away from oxidizers (e.g., perchlorates) to prevent hazardous decomposition (e.g., CO, NOx release).
  • Emergency measures: For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction mechanisms differ between traditional and green synthesis methods for this compound derivatives?

  • Methodology :

  • Traditional routes : Proceed via nucleophilic aromatic substitution (e.g., ), requiring harsh acids/bases.
  • Green methods : Utilize solvent-free conditions or recyclable catalysts (e.g., sulfamic acid in ). Mechanistic studies (e.g., kinetic monitoring via FT-IR) reveal lower activation energy in green pathways due to improved proton transfer efficiency .

Q. What strategies resolve contradictions in biological activity data for this compound analogs (e.g., antitumor vs. antimicrobial potency)?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., triazole or sulfonamide groups in ) and evaluate via in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity).
  • Docking studies : Use software (e.g., AutoDock) to correlate electronic properties (e.g., HOMO/LUMO gaps) with target binding (e.g., DNA topoisomerase II for antitumor activity) .

Q. How can electrochemical techniques (e.g., differential pulse voltammetry) characterize redox behavior in this compound derivatives?

  • Methodology :

  • Electrode setup : Glassy carbon working electrode, Ag/AgCl reference, and platinum counter electrode in pH 7.4 PBS buffer.
  • Kinetic analysis : Calculate electron transfer coefficients (α) and diffusion coefficients (D) from peak currents and potentials. For example, reports α = 0.45 and D = 1.2 × 10⁻⁵ cm²/s for a related derivative, indicating quasi-reversible redox behavior .

Q. What experimental designs improve synthetic yields in multi-step reactions involving this compound intermediates?

  • Methodology :

  • Stepwise optimization : For nitration ( ), control temperature (0–5°C) and stoichiometry (1.1 eq HNO₃) to minimize byproducts.
  • Workup : Use ethanol recrystallization (e.g., 70% yield in ) instead of column chromatography for scalability.
  • DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify critical parameters .

Q. How do substituents influence the stability and reactivity of this compound under varying pH and temperature conditions?

  • Methodology :

  • Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Electron-withdrawing groups (e.g., -NO₂) enhance thermal stability but reduce solubility.
  • pH-dependent reactivity : Protonation at N1 under acidic conditions (pH < 3) increases electrophilicity, facilitating nucleophilic attacks (e.g., ) .

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